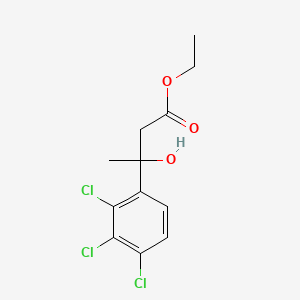

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate

説明

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate (CAS: 2680650-55-7) is a chlorinated aromatic ester characterized by a hydroxyl group at the β-position and a 2,3,4-trichlorophenyl substituent. Its molecular formula is C₁₂H₁₃Cl₃O₃, with a calculated molecular weight of 311.5 g/mol.

特性

分子式 |

C12H13Cl3O3 |

|---|---|

分子量 |

311.6 g/mol |

IUPAC名 |

ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate |

InChI |

InChI=1S/C12H13Cl3O3/c1-3-18-9(16)6-12(2,17)7-4-5-8(13)11(15)10(7)14/h4-5,17H,3,6H2,1-2H3 |

InChIキー |

ULMFHEWIXFYVLX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(C)(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products .

化学反応の分析

Types of Reactions

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted phenyl derivatives.

科学的研究の応用

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate and its analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate | 2680650-55-7 | C₁₂H₁₃Cl₃O₃ | 311.5 | 2,3,4-Trichlorophenyl, β-hydroxy | High lipophilicity; potential antimicrobial use |

| Ethyl 3-hydroxy-3-methylbutanoate | 18267-36-2 | C₇H₁₄O₃ | 146.18 | Methyl, β-hydroxy | Low molecular weight; used in flavoring agents |

| Ethyl 4,4,4-trichloro-3-hydroxybutanoate | 19486-93-2 | C₆H₉Cl₃O₃ | 235.49 | 4,4,4-Trichloro, β-hydroxy | Moderate stability; halogenated ester |

| Ethyl 3-amino-4,4-difluorobutanoate | 1599057-72-3 | C₆H₁₁F₂NO₂ | 175.15 | 3-Amino, 4,4-difluoro | Nucleophilic amino group; potential drug precursor |

| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 1151240-88-8 | C₁₂H₁₁F₃O₃ | 260.21 | 2,4,5-Trifluorophenyl, β-keto | Electron-deficient aromatic ring; high XLogP (2.2) |

Key Observations:

Molecular Weight and Lipophilicity: The target compound’s trichlorophenyl group contributes to its high molecular weight (311.5 g/mol) and lipophilicity, surpassing analogs like Ethyl 3-hydroxy-3-methylbutanoate (146.18 g/mol). This property enhances membrane permeability, a critical factor in agrochemical design .

Substituent Effects: Halogenation: Chlorine atoms in the target compound and Ethyl 4,4,4-trichloro-3-hydroxybutanoate increase electronegativity and stability compared to fluorine or methyl groups . Functional Groups: The β-hydroxy group in the target compound and Ethyl 3-hydroxy-3-methylbutanoate facilitates hydrogen bonding, improving solubility in polar solvents . In contrast, the β-keto group in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate enhances reactivity toward nucleophiles .

生物活性

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and environmental interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate can be characterized by its molecular formula and a molecular weight of approximately 303.5 g/mol. The presence of the trichlorophenyl group is significant as it influences the compound's biological interactions.

Mechanisms of Biological Activity

-

Aryl Hydrocarbon Receptor (AhR) Activation :

- The compound has been identified as a ligand for the AhR, a transcription factor that mediates the effects of various environmental toxins and plays a role in immune responses. Activation of AhR can lead to the upregulation of genes involved in xenobiotic metabolism, which may contribute to both therapeutic and toxic effects .

-

Antiproliferative Effects :

- Research has demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines such as HCT-116 (colon cancer) and HEK-293 (human embryonic kidney cells). In studies, compounds with structural similarities showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating effective inhibition of cancer cell proliferation while sparing normal cells .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study focusing on the antiproliferative effects of various derivatives, it was found that certain compounds similar to ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate exhibited strong inhibitory effects on HCT-116 cells. The highest activity was observed at an IC50 value of 0.12 mg/mL, suggesting that these compounds could be developed further for therapeutic use against colorectal cancer .

Environmental Impact and Biodegradation

The environmental persistence of chlorinated compounds like ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate raises concerns regarding their biodegradability and potential ecological impacts. Studies indicate that certain bacterial genera, particularly Bacillus species, have shown promise in degrading chlorinated xenobiotics. These bacteria can transform toxic substances into less harmful products through metabolic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。